2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide
Beschreibung
Introduction to the Compound
Structural Characteristics of Oxadiazole-Pyrrole Hybrid Systems
The molecular architecture of 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide (molecular formula: C₂₁H₁₅ClFN₄O₂; molecular weight: 422.83 g/mol) integrates three critical domains:
- A pyrrole ring linked via a methylene bridge to an acetamide group.
- A 1,2,4-oxadiazole ring substituted at the 3-position with a 3-chlorophenyl group.
- An N-(4-fluorophenyl)acetamide terminus providing steric and electronic modulation.
Key Structural Features:
- Pyrrole-Oxadiazole Connectivity : The pyrrole’s 1H-position connects to the oxadiazole’s 5-position, creating a planar scaffold conducive to π-π stacking interactions.
- Chlorophenyl and Fluorophenyl Groups : The 3-chlorophenyl moiety introduces electron-withdrawing effects, while the 4-fluorophenyl group enhances lipophilicity and target affinity.
- Acetamide Linker : Serves as a flexible spacer, enabling conformational adaptability during protein binding.
Table 1: Comparative Structural Attributes of Related Oxadiazole-Pyrrole Derivatives
The planar oxadiazole ring stabilizes the molecule through resonance, while the chlorophenyl group’s electron-withdrawing nature increases oxidative stability. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal deshielding effects on adjacent protons due to the oxadiazole’s electronegativity.
Historical Development of 1,2,4-Oxadiazole-Pyrrole Derivatives in Medicinal Chemistry
The integration of 1,2,4-oxadiazole and pyrrole motifs emerged in the early 2000s as researchers sought to combine the metabolic stability of oxadiazoles with the bioisosteric versatility of pyrroles. Key milestones include:
Early Innovations (2000–2010):
- Anticancer Applications : Initial studies demonstrated that oxadiazole-pyrrole hybrids inhibit tubulin polymerization by mimicking colchicine-binding sites. For example, pyrrole-benzimidazole hybrids showed IC₅₀ values of 7.7 µM against BT-474 breast cancer cells.
- Antimicrobial Scaffolds : Structural analogs with 4-nitropyrrole substitutions exhibited minimum inhibitory concentrations (MICs) below 2 µg/mL against Acinetobacter baumannii, highlighting their potency against drug-resistant strains.
Advancements in Hybridization (2011–2020):
- Maillard Reaction Platforms : Sustainable synthesis routes using D-ribose and amino acids enabled scalable production of pyrrole-2-carbaldehyde intermediates, which were subsequently functionalized into oxadiazole derivatives.
- Structure-Activity Relationship (SAR) Insights : Branched alkyl groups from amino acids (e.g., valine, isoleucine) improved antibacterial efficacy by optimizing hydrophobic interactions with bacterial membranes.
Contemporary Applications (2021–Present):
- Dual-Target Inhibitors : Recent derivatives combine oxadiazole-pyrrole cores with fluorophenyl acetamide termini to simultaneously target cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) in inflammatory pathways.
- Computational Modeling : Density functional theory (DFT) analyses predict enhanced binding energies (ΔG = −9.2 kcal/mol) for chlorophenyl-oxadiazole systems when docked with kinase domains.
Critical Synthesis Breakthroughs :
- Iodine-Mediated Cyclization : Oxidative cyclization using iodine efficiently constructs the 1,2,4-oxadiazole ring from aroylhydrazone precursors, achieving yields exceeding 80%.
- Continuous Flow Reactors : Improved reaction scalability and reduced byproduct formation for large-scale manufacturing.
The evolution of these hybrids underscores their adaptability in addressing diverse therapeutic targets, driven by strategic substitutions at the oxadiazole 3-position and pyrrole N-terminus. Future directions may explore trifluoromethyl or sulfonamide variants to enhance blood-brain barrier permeability.
Eigenschaften
IUPAC Name |
2-[2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClFN4O2/c21-14-4-1-3-13(11-14)19-24-20(28-25-19)17-5-2-10-26(17)12-18(27)23-16-8-6-15(22)7-9-16/h1-11H,12H2,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFDKVGGZUYWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC=CN3CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClFN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
The compound 2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-N-(4-fluorophenyl)acetamide is a novel synthetic derivative that exhibits significant biological activity. This article reviews its chemical structure, synthesis, and biological properties, particularly focusing on its antimicrobial and anticancer activities, as well as its potential therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 283.74 g/mol. The structure comprises a pyrrole ring linked to an oxadiazole moiety and a fluorophenyl acetamide group, which contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves the reaction of 3-(3-chlorophenyl)-1,2,4-oxadiazol-5-amine with various acylating agents to form the acetamide derivative. The synthetic route has been optimized to enhance yield and purity.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit broad-spectrum antimicrobial activity. For instance:
- Antibacterial Activity : The compound was tested against various Gram-positive and Gram-negative bacteria using the agar disc diffusion method. It showed significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like ampicillin .
- Antifungal Activity : In vitro tests indicated that the compound also possesses antifungal properties against species such as Candida albicans and Aspergillus niger, further suggesting its potential as an antimicrobial agent .
Anticancer Activity
The oxadiazole derivatives have been extensively studied for their anticancer properties. Preliminary research indicates that this compound may induce apoptosis in cancer cell lines through mechanisms involving:
- Cell Cycle Arrest : Studies show that it can cause G2/M phase arrest in cancer cells, leading to reduced cell proliferation .
- Apoptotic Pathways : The compound has been found to activate caspase pathways, promoting programmed cell death in tumor cells .
Study 1: Antimicrobial Efficacy
A study assessed the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated:
| Pathogen | MIC (µg/mL) | Comparison to Ampicillin |
|---|---|---|
| Staphylococcus aureus | 100 | Comparable |
| Escherichia coli | 125 | Slightly less effective |
| Candida albicans | 200 | Effective |
This data suggests that the compound is a promising candidate for further development as an antimicrobial agent .
Study 2: Anticancer Potential
In another study focusing on anticancer activity, the compound was tested on several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Apoptosis induction |
| HeLa (Cervical Cancer) | 20 | Cell cycle arrest |
| A549 (Lung Cancer) | 18 | Caspase activation |
These findings highlight its potential application in cancer therapy .
Vergleich Mit ähnlichen Verbindungen
Comparative Analysis with Structurally Related Compounds
Structural and Conformational Differences
a. 2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide ()
- Core Structure: Replaces the oxadiazole-pyrrole system with a pyrazole ring and cyano group.
- Steric Effects : The dihedral angle between the pyrazole and chlorophenyl groups is influenced by steric hindrance from bulky substituents, contrasting with the target compound’s oxadiazole-pyrrole system, which may allow more planar conformations .
- Hydrogen Bonding : Strong N–H···O interactions in the crystal structure promote 1D chain formation, suggesting higher crystallinity compared to the target compound, where fluorine substituents may alter packing efficiency .
b. N-(4-Chloro-2-fluorophenyl)-2-{2-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide ()
- Substituent Variation : Differs in the position of fluorine (4-fluorophenyl vs. 4-chloro-2-fluorophenyl), which may enhance metabolic stability due to reduced susceptibility to oxidative metabolism.
c. Pyrazolo[3,4-d]pyrimidin Derivatives ()
- Heterocyclic Core : The pyrazolo[3,4-d]pyrimidin scaffold introduces fused aromaticity, increasing rigidity compared to the target compound’s flexible pyrrole-oxadiazole linkage.
d. 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()
- Electron-Withdrawing Groups : The sulfanyl and trifluoromethyl groups introduce distinct electronic effects compared to the oxadiazole ring, altering solubility and reactivity profiles.
Key Observations :
- Conformational Flexibility : The oxadiazole-pyrrole system may offer a balance between rigidity (for target specificity) and flexibility (for membrane permeability) compared to more rigid fused-ring systems (e.g., pyrazolo[3,4-d]pyrimidin) .
- Crystal Packing : Hydrogen bonding in pyrazole derivatives () suggests superior crystallinity, which may influence formulation stability compared to the target compound .
Q & A
Q. What are the recommended methods for determining the crystal structure of this compound, and how can SHELXL refinement improve accuracy?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for resolving complex heterocyclic structures. For this compound, data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELXL refinement ( ) should include anisotropic displacement parameters for non-H atoms and Hirshfeld surface analysis to validate intermolecular interactions. Use the TWIN and BASF commands in SHELXL to address potential twinning, as oxadiazole derivatives often form centrosymmetric space groups. Residual electron density peaks > 0.3 eÅ⁻³ may indicate disordered solvent molecules requiring PART instructions.
Q. How can researchers optimize the synthetic route for this compound while minimizing hazardous intermediates?
The oxadiazole core is typically synthesized via cyclization of acylthiosemicarbazides under acidic conditions (e.g., H₂SO₄/EtOH). Key steps:
- Use microwave-assisted synthesis to reduce reaction time (e.g., 150°C, 30 min) and improve yield ( ).
- Replace toxic chlorinated solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for the coupling of pyrrole and acetamide moieties.
- Monitor reactive intermediates (e.g., 3-chlorophenyl isocyanate) via inline FTIR to prevent exothermic decomposition ( ).
Q. What spectroscopic techniques are critical for characterizing this compound’s purity and functional groups?
- ¹H/¹³C NMR : Confirm the absence of rotamers by comparing pyrrole proton shifts (δ 6.8–7.2 ppm) with calculated values using ChemDraw.
- HRMS : Validate molecular weight (expected [M+H]⁺ = 425.0924) with <2 ppm error.
- FTIR : Oxadiazole C=N stretches appear at 1610–1650 cm⁻¹; acetamide C=O at ~1680 cm⁻¹ ( ).
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced target binding?
- Oxadiazole substituents : Electron-withdrawing groups (e.g., 3-Cl in ) improve metabolic stability but reduce solubility. Replace with 3-CF₃ for balanced lipophilicity (clogP < 3).
- Pyrrole N-substituent : Methyl groups at C2/C5 positions (see ) increase steric hindrance, reducing off-target interactions.
- Acetamide linker : Fluorophenyl groups enhance π-π stacking with aromatic residues in enzyme pockets (e.g., FLAP inhibitors in ).
| Modification | Impact on IC₅₀ | Solubility (μg/mL) |
|---|---|---|
| 3-Cl → 3-CF₃ | 1.2 nM → 0.8 nM | 12 → 8 |
| Pyrrole C2-methylation | 1.5 nM → 0.9 nM | 15 → 10 |
Q. How can molecular docking resolve contradictions between in vitro and cellular activity data?
Discrepancies often arise from off-target binding or metabolite interference. Protocol:
- Docking software : Use AutoDock Vina with AMBER force fields.
- Protein preparation : Retrieve the target’s PDB file (e.g., 5-LOX in ), remove crystallographic water, and add polar hydrogens.
- Ligand preparation : Generate tautomers/protonation states at pH 7.4 using OpenBabel.
- Analysis : If docking scores (ΔG < -9 kcal/mol) conflict with cellular IC₅₀, conduct metabolite ID via LC-MS to detect oxidative dechlorination ().
Q. What strategies address low reproducibility in biological assays for this compound?
- Buffer conditions : Include 0.01% Tween-80 to prevent aggregation in PBS ( ).
- Cell line validation : Use STR profiling to confirm absence of mycoplasma (e.g., HEK293 vs. HeLa).
- Positive controls : Co-test with BI 665915 ( ) to benchmark assay performance.
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across different studies?
Variations may stem from assay protocols (e.g., MTT vs. resazurin) or cell passage number. Mitigation steps:
- Normalize data to cell count via Hoechst 33342 staining.
- Compare AUC values from dose-response curves ( ).
- Replicate in 3D spheroid models to mimic in vivo heterogeneity ( ).
Methodological Resources
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